3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
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Overview
Description
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure and characteristics make it a subject of interest for researchers and industrial applications.
Preparation Methods
The preparation of 3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, fragmentation reactions using electrospray ionization mass spectrometry can be employed to elucidate the structure and characterize the synthetic and natural products .
Scientific Research Applications
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies In biology, it is employed in the study of molecular interactions and biological pathwaysIndustrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications. For example, compounds with similar 2-D or 3-D structures can be identified using PubChem’s similarity search tools .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it an important subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-11-8(2-1-3-9(11)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIIWUKRQUFZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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